4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group at the 4-position, a methylamino group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the ethyl, methylamino, and carboxylic acid groups. For instance, the reaction of 2-chloro-4-ethylpyrimidine with methylamine followed by hydrolysis can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The choice of solvents, catalysts, and reaction temperatures are crucial factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Contains a methylthio group instead of a methylamino group.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine core with different substituents.
Uniqueness
4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-ethyl-2-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13)4-10-8(9-2)11-6/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11) |
InChI Key |
SHUWTJHKFQLZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)NC |
Origin of Product |
United States |
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